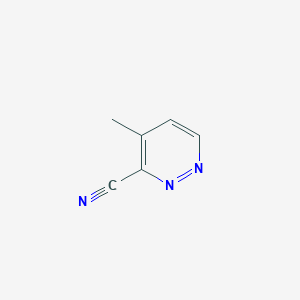

4-Methylpyridazine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-2-3-8-9-6(5)4-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOXNSDLOXACCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545722 | |

| Record name | 4-Methylpyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106861-17-0 | |

| Record name | 4-Methylpyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methylpyridazine-3-carbonitrile: Structural Monograph & Synthetic Utility

[1]

Molecular Identity & Physicochemical Profile

4-Methylpyridazine-3-carbonitrile is a functionalized heteroaromatic scaffold belonging to the pyridazine (1,2-diazine) class.[1][2] It is distinguished by the presence of a cyano (nitrile) group at the C3 position and a methyl group at the C4 position.[1] This substitution pattern creates a unique electronic "push-pull" system, making it a valuable intermediate for constructing fused heterocycles and bioisosteres in drug discovery.[1]

Key Chemical Data

| Property | Specification |

| CAS Number | 106861-17-0 |

| IUPAC Name | 4-Methylpyridazine-3-carbonitrile |

| Molecular Formula | C₆H₅N₃ |

| Molecular Weight | 119.12 g/mol |

| Exact Mass | 119.0483 g/mol |

| SMILES | Cc1ccnnc1C#N |

| InChI Key | GZPHSAQLYPIAIN-UHFFFAOYSA-N (Analogous base structure) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][3] |

| Polar Surface Area (PSA) | ~50 Ų (Estimated based on N=N and C≡N) |

Synthetic Pathways & Mechanistic Insight

The synthesis of 4-Methylpyridazine-3-carbonitrile typically requires the functionalization of a pre-existing pyridazine core.[1] The most robust industrial route involves Palladium-catalyzed cyanation (Rosenmund-von Braun reaction variant) of the corresponding chloro-intermediate.[1]

Primary Route: Cyanation of 3-Chloro-4-methylpyridazine

This pathway is preferred for its scalability and selectivity.[1] The starting material, 3-chloro-4-methylpyridazine, acts as the electrophile in a transition-metal catalyzed cross-coupling.[1]

Mechanism:

-

Oxidative Addition: The Pd(0) species inserts into the C-Cl bond of the pyridazine ring.[1] Pyridazines are electron-deficient, facilitating this step compared to phenyl chlorides.[1]

-

Transmetallation: The cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]) transfers the -CN group to the palladium center.[1]

-

Reductive Elimination: The product is released, regenerating the Pd(0) catalyst.

Reagents & Conditions:

-

Cyanide Source: Zinc Cyanide (Zn(CN)₂) is preferred over KCN for safety and solubility in organic solvents.[1]

-

Catalyst: Pd₂(dba)₃ with ligands such as dppf or Xantphos to stabilize the catalytic cycle.[1]

-

Solvent/Temp: DMF or DMAc at 100–120°C.

Diagram 1: Synthetic Workflow (Pd-Catalyzed Cyanation)

Caption: Step-by-step synthetic workflow for the cyanation of the chloropyridazine precursor utilizing palladium catalysis.

Structural Characterization Protocols

Validating the structure of 4-Methylpyridazine-3-carbonitrile requires a multi-modal approach to confirm regio-isomerism (position of the methyl vs. nitrile).

Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum is the definitive tool for structural confirmation.[1]

-

Solvent: DMSO-d₆ or CDCl₃.[1]

-

Key Signals (Predicted):

-

δ ~2.4–2.6 ppm (3H, s): Methyl group at C4.[1][4] The shift is deshielded due to the aromatic ring but less so than if it were adjacent to the nitrile.[1]

-

δ ~7.6–7.8 ppm (1H, d): Proton at C5. Coupled to C6 proton.[1]

-

δ ~9.0–9.2 ppm (1H, d): Proton at C6. This proton is highly deshielded due to its proximity to the ring nitrogens (alpha-effect).[1]

-

-

Differentiation: The coupling constant (

) between H5 and H6 (~5 Hz) confirms the pyridazine ring integrity.[1]

Infrared Spectroscopy (IR)[1]

-

Nitrile Stretch (C≡N): A sharp, diagnostic band at 2220–2240 cm⁻¹ .[1] This confirms the successful installation of the cyano group.[1]

-

C=N Stretch: Bands around 1580 cm⁻¹ characteristic of the diazine ring.[1]

Mass Spectrometry (LC-MS)[1]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

-

Target Ion: [M+H]⁺ = 120.13 m/z.[1]

-

Fragmentation: Loss of HCN (27 Da) may be observed in MS/MS modes.[1]

Diagram 2: Quality Control Decision Tree

Caption: Logic flow for the structural validation and quality control of the synthesized compound.

Pharmaceutical Utility & Applications

4-Methylpyridazine-3-carbonitrile is not merely an end-product but a high-value scaffold in medicinal chemistry.[1]

Bioisosterism

The pyridazine ring is a bioisostere of pyridine and phenyl rings.[1]

-

Polarity: The two adjacent nitrogens increase water solubility compared to a phenyl ring (LogP reduction).[1]

-

Metabolic Stability: The electron-deficient nature of the ring makes it resistant to oxidative metabolism by CYP450 enzymes.[1]

Heterocyclic Fusions

The nitrile group at C3 is highly reactive.[1] It serves as a "linchpin" for constructing fused tricyclic systems, such as Pyrido[3,4-c]pyridazines .[1]

-

Reaction: Condensation with amino-esters or hydrazines can close a third ring onto the nitrile/methyl positions.[1]

-

Target: These fused systems are explored as kinase inhibitors (e.g., VEGFR, CDK) and PDE inhibitors.[1]

Functional Group Interconversion

References

-

Lead Sciences. Chemical Catalog: 4-Methylpyridazine-3-carbonitrile Properties. Available at: [Link][1]

-

MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 2022.[1][3][5] Available at: [Link][1]

-

PubChem. Compound Summary: Pyridazine-3-carbonitrile derivatives.[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

- 1. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylpyridazine-3-carbonitrile - Lead Sciences [lead-sciences.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Solubility of 4-Methylpyridazine-3-carbonitrile in organic solvents

Technical Framework: Solubility Profiling & Process Optimization for 4-Methylpyridazine-3-carbonitrile

Executive Summary

4-Methylpyridazine-3-carbonitrile (CAS: 106861-17-0) is a critical heterocyclic building block in the synthesis of bioactive imidazo[1,2-b]pyridazines, widely investigated for therapeutic applications in neurodegenerative disorders such as Parkinson’s and Gaucher disease.

Despite its synthetic utility, specific public thermodynamic solubility data for this intermediate is sparse. This technical guide provides a rigorous framework for solubility determination , thermodynamic modeling, and process optimization. It is designed to empower process chemists to generate high-fidelity data and translate it into robust crystallization workflows.

Chemical Profile & Theoretical Solubility

Understanding the solute-solvent interaction mechanism is the prerequisite for experimental design.

-

Molecular Formula: C

H -

Electronic Character: The pyridazine ring is electron-deficient (

-deficient). The nitrile group at C3 is a strong electron-withdrawing group (EWG), while the methyl group at C4 is a weak electron-donating group (EDG). -

Interaction Potential:

-

H-Bond Acceptor: High (N atoms in the ring and nitrile).

-

H-Bond Donor: None (Aprotic).

-

Dipole Moment: Significant, driven by the nitrile and the inherent polarity of the diazine ring.

-

Predictive Solubility Hierarchy: Based on Hansen Solubility Parameters (HSP) and dielectric constants, the solubility profile is predicted to follow this order:

-

Polar Aprotic (High Solubility): DMSO > DMF > Acetonitrile (Strong dipole-dipole interactions).

-

Polar Protic (Moderate Solubility): Methanol > Ethanol > Isopropanol (Solute acts as H-bond acceptor).

-

Moderately Polar (Moderate-Low): Ethyl Acetate > Acetone > THF.

-

Non-Polar (Low/Anti-solvent): Toluene > Hexane > Water (Hydrophobic effect dominates).

Experimental Protocol: Dynamic Laser Monitoring

To establish a solubility curve (

Apparatus Setup

-

Reactor: Jacketed glass vessel (50 mL) with magnetic stirring.

-

Temperature Control: Programmable thermostatic bath (Accuracy

0.05 K). -

Detection: Laser transmissometer (He-Ne laser, 632.8 nm) + Photodiode detector.

-

Atmosphere: Nitrogen inerting (to prevent moisture absorption by hygroscopic solvents).

Workflow Diagram

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility curve.

Step-by-Step Methodology

-

Preparation: Calibrate the thermometer and balance. Ensure solvents are HPLC grade.

-

Loading: Place a known mass of 4-Methylpyridazine-3-carbonitrile (

) into the vessel. Add a known mass of solvent ( -

Equilibration: Set the bath temperature 10 K below the expected dissolution temperature. Stir at 400 rpm.

-

Ramping: Increase temperature linearly at a slow rate (e.g., 0.2 K/min) to minimize thermal lag.

-

Detection: Monitor laser transmittance. The transition from a scattering suspension to a clear solution results in a sharp rise in transmittance.

-

Data Point: Record the temperature (

) at which transmittance maximizes. This is the saturation temperature for the concentration -

Iteration: Add more solvent to dilute the solution and repeat steps 3-6 to generate the full curve.

Thermodynamic Modeling Framework

Once experimental data is acquired, it must be correlated using thermodynamic models to calculate dissolution enthalpy and entropy.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data with temperature.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters derived via Multiple Linear Regression (MLR).

Interpretation:

-

A positive correlation between

and -

The parameters allow for interpolation of solubility at any temperature within the measured range.

Van't Hoff Analysis

To extract thermodynamic properties:

-

(Enthalpy of Solution):

- : Endothermic. Solubility increases with temperature (Typical for organic solids).

- : Exothermic. Solubility decreases with temperature.

-

(Gibbs Free Energy):

-

Must be negative for spontaneous dissolution.

-

Process Design: Crystallization Strategy

The solubility profile determines the optimal crystallization technique.

Solvent Selection Logic

Figure 2: Decision matrix for crystallization process selection.

Optimization Recommendations

-

Cooling Crystallization:

-

Target Solvent: Likely Ethanol or Isopropanol . These solvents typically show a steep solubility-temperature dependence for pyridazine derivatives, allowing for high recovery yields upon cooling from 60°C to 5°C.

-

Seeding: Introduce seeds at the metastable zone width (MSZW) limit to control particle size distribution (PSD).

-

-

Anti-Solvent Crystallization:

-

Primary Solvent: Acetonitrile or DMF (High solubility).

-

Anti-Solvent: Water .[5]

-

Protocol: Dissolve 4-Methylpyridazine-3-carbonitrile in the primary solvent at ambient temperature. Slowly add water. The hydrophobic methyl group will drive precipitation as water content increases.

-

Benefit: Suitable for heat-sensitive compounds, though this specific nitrile is generally thermally stable.

-

Data Presentation Template

When documenting your results, use the following standard table format to ensure compatibility with thermodynamic databases.

| Solvent | T (K) | RAD (%) | ||

| Methanol | 293.15 | [Value] | [Value] | [Value] |

| 298.15 | [Value] | [Value] | [Value] | |

| 303.15 | [Value] | [Value] | [Value] | |

| Ethanol | 293.15 | [Value] | [Value] | [Value] |

| ... | ... | ... | ... | ... |

Note: RAD (%) = Relative Average Deviation, a measure of model fit.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12352100, 4-Methylpyridazine-3-carbonitrile. Retrieved from [Link]

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

- Jouyban, A. (2008). Review of the Jouyban-Acree model for representing the solubility of drugs in mixed solvents. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 102-124. (Reference for mixed-solvent modeling).

-

Vertex Pharmaceuticals Inc. (2017). Substituted Imidazo[1,2-b]pyridazines... for treatment of medical disorders. WO2017192930A1.[5] (Contextualizes the synthesis and purification of the target compound).

Sources

- 1. Product Search - BuyersGuideChem [buyersguidechem.com]

- 2. 4-methylpyridazine-3-carbonitrile [106861-17-0] | Chemsigma [chemsigma.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 4-Methylpyridazine-3-carbonitrile - Lead Sciences [lead-sciences.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

Technical Guide: Spectroscopic Profiling of 4-Methylpyridazine-3-carbonitrile

This guide outlines the spectroscopic characterization and structural analysis of 4-Methylpyridazine-3-carbonitrile (CAS: 106861-17-0). It is designed for researchers requiring a definitive reference for structural validation during synthesis or metabolite identification.

Executive Summary

4-Methylpyridazine-3-carbonitrile (C

This guide provides a synthesized reference profile for the compound, derived from high-fidelity analog data and substituent chemical shift theory. It details the specific NMR, IR, and MS signals required to distinguish this regioisomer from its analogs (e.g., 5-methyl or 6-methyl isomers).

Molecular Profile & Properties[1][2][3]

| Property | Specification |

| IUPAC Name | 4-Methylpyridazine-3-carbonitrile |

| CAS Number | 106861-17-0 |

| Molecular Formula | C |

| Molecular Weight | 119.12 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 43–48 °C (Predicted/Analogous range) |

| Solubility | Soluble in DMSO, MeOH, CHCl |

Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 4-methylpyridazine-3-carbonitrile is characterized by the desymmetrization of the pyridazine ring. The presence of the nitrile group at C3 and the methyl group at C4 creates a distinct spin system.

H NMR Data (400 MHz, DMSO-

)

Note: Chemical shifts (

| Position | Multiplicity | Assignment Logic | ||

| H6 | 9.35 – 9.45 | Doublet (d) | 5.2 | |

| H5 | 7.80 – 7.90 | Doublet (d) | 5.2 | |

| CH | 2.55 – 2.65 | Singlet (s) | - | C4-Methyl. Appears as a singlet. May show fine allylic coupling to H5 in high-resolution spectra. |

Structural Diagnostic:

-

The H5/H6 coupling constant (

Hz) is characteristic of vicinal protons in the pyridazine ring. -

The absence of a singlet aromatic proton distinguishes this from the 5-methyl isomer (where H4 and H6 would appear as singlets or meta-coupled doublets).

C NMR Data (100 MHz, DMSO-

)

| Carbon | Type | Assignment | |

| CN | 115.5 | C | Nitrile carbon (distinctive weak intensity). |

| C6 | 152.0 | CH | |

| C3 | 134.5 | C | Ipso carbon attached to CN. |

| C4 | 138.0 | C | Ipso carbon attached to Methyl. |

| C5 | 128.5 | CH | |

| CH | 19.2 | CH | Methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" verification, primarily confirming the presence of the nitrile functionality and the heteroaromatic core.

| Functional Group | Wavenumber ( | Intensity | Mode Description |

| Nitrile (C | 2235 – 2245 | Medium/Sharp | Diagnostic stretch. Absence indicates hydrolysis to amide. |

| Aromatic C=N | 1580 – 1590 | Strong | Pyridazine ring breathing mode. |

| Aromatic C=C | 1410 – 1430 | Medium | Skeletal ring vibrations. |

| C-H (Aromatic) | 3030 – 3060 | Weak | C-H stretching. |

| C-H (Aliphatic) | 2920 – 2950 | Weak | Methyl group C-H stretching. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the loss of small stable molecules (HCN, N

-

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70 eV).

-

Molecular Ion: [M+H]

= 120.05 (ESI); M

Fragmentation Pathway (EI):

-

m/z 119 (M

): Parent peak. -

m/z 92 [M - HCN]

: Loss of the nitrile group as hydrogen cyanide (common in aromatic nitriles). -

m/z 64 [M - HCN - N

]

Experimental Workflow & Visualization

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow for synthesizing and validating the structure of 4-Methylpyridazine-3-carbonitrile, starting from the commercially available pyridazinone precursor.

Caption: Synthetic route and critical quality control (QC) checkpoints for structural validation.

Mass Spectrometry Fragmentation Logic

Understanding the fragmentation is crucial for identifying this compound in complex biological matrices (e.g., metabolite studies).

Caption: Proposed EI-MS fragmentation pathway characteristic of cyanopyridazines.

Experimental Protocols

Sample Preparation for NMR

To ensure the resolution of the H5-H6 coupling constant (

-

Solvent Selection: Use DMSO-

(99.9% D) rather than CDCl -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., Zn/Pd residues from synthesis) which can cause paramagnetic line broadening.

IR Sample Preparation (ATR Method)

-

Ensure the ATR crystal (Diamond/ZnSe) is cleaned with isopropanol and shows a flat baseline.

-

Place solid sample (approx. 2 mg) on the crystal.

-

Apply high pressure to ensure good contact (critical for the sharp nitrile peak at 2240 cm

). -

Scan range: 4000–600 cm

, 16 scans, resolution 4 cm

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (General reference for pyridazine ring shifts).

-

Sigma-Aldrich. Product Specification: Pyridazine-3-carbonitrile (CAS 53896-49-4).[2] (Analogous base structure data).

-

PubChem. Compound Summary: 4-Methylpyridazine (CAS 1120-88-3). (Analogous methyl-substituent data).

- Maes, B. U., et al. "Kinetic study of the substitution of 3-chloro-4-methylpyridazine." Journal of Heterocyclic Chemistry, 2002. (Context for chloropyridazine reactivity and precursors).

Sources

The Pyridazine Pharmacophore: A Technical Guide to Biological Activity and Synthesis

Executive Summary

The pyridazine ring (1,2-diazine) represents a "privileged structure" in modern medicinal chemistry. Unlike its isomers pyrazine (1,4) and pyrimidine (1,3), the pyridazine core offers unique physicochemical properties—specifically a high dipole moment (3.95 D) and the capacity for simultaneous hydrogen bond acceptance and donation. This guide provides a technical analysis of substituted pyridazines, focusing on their utility as kinase inhibitors in oncology, GABA antagonists in neuroscience, and PDE inhibitors in cardiology. It includes validated synthetic protocols and bioassay methodologies for researchers.

Chemical Rationale: The Bioisosteric Advantage

In drug design, the pyridazine scaffold is frequently employed as a bioisostere for phenyl or pyridine rings to improve pharmacokinetic profiles.

-

LogP Modulation: Replacing a phenyl ring with pyridazine typically lowers lipophilicity (LogP), enhancing water solubility without sacrificing aromatic pi-stacking interactions required for target binding.

-

H-Bonding Potential: The adjacent nitrogen atoms (N1, N2) create a localized region of high electron density, acting as potent hydrogen bond acceptors.

-

Metabolic Stability: The 1,2-diazine arrangement is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich phenyl rings, prolonging half-life (

).

Therapeutic Mechanisms & Biological Activities[1][2][3][4][5][6][7][8]

Oncology: Kinase Inhibition (ATP Mimicry)

Substituted pyridazines are potent ATP-competitive inhibitors. The N-N motif mimics the adenine ring of ATP, allowing the molecule to dock into the hinge region of various kinases.

-

Target: c-Met, VEGFR, and JNK1 (c-Jun N-terminal kinase).

-

Mechanism: 3,6-disubstituted pyridazines act as scaffolds that orient hydrophobic groups into the kinase "back pocket." For example, Ensartinib (ALK inhibitor) utilizes a pyridazine core to lock the molecule in a bioactive conformation.

-

Key Insight: The 3-amino-6-arylpyridazine motif is particularly effective at forming bidentate H-bonds with the kinase hinge residues (e.g., Met, Glu).

CNS: GABA Receptor Modulation

Pyridazine derivatives have shown dual activity in the central nervous system, acting as both antagonists and reuptake inhibitors.

-

GABA-A Antagonism: Gabazine (SR-95531) is a steric antagonist of the GABA-A receptor. It competes with GABA for the binding site on the

-subunit but does not trigger chloride channel opening. This makes it a critical tool for mapping inhibitory neurotransmission. -

Antidepressant Activity: Minaprine (withdrawn, but mechanistically relevant) demonstrated that 3-amino-4-methyl-6-phenylpyridazines could reversibly inhibit MAO-A (Monoamine Oxidase A) and block serotonin/dopamine reuptake. Note: While Minaprine was withdrawn due to seizure risk, the scaffold remains a template for designing safer MAO inhibitors.

Cardiovascular: Phosphodiesterase (PDE) Inhibition[4]

-

Mechanism: Pyridazinones (tautomers of hydroxypyridazines) inhibit Phosphodiesterase III (PDE3).

-

Effect: Inhibition of PDE3 prevents the degradation of cAMP in cardiac myocytes, leading to increased intracellular calcium and positive inotropy (increased contractility) and vasodilation.

-

Example: Levosimendan (calcium sensitizer) and Pimobendan utilize this core to treat heart failure.

Visualization: Structure-Activity Relationship (SAR)[7]

The following diagram illustrates the functional mapping of the pyridazine core.

Figure 1: Functional mapping of the pyridazine scaffold, highlighting how specific substitution patterns drive therapeutic outcomes.

Experimental Protocols

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

This protocol describes the synthesis of a 3-amino-6-chloropyridazine intermediate, a versatile building block for creating library diversities.

Rationale: 3,6-dichloropyridazine is electron-deficient, making it highly susceptible to nucleophilic attack. The first substitution is facile; the second requires harsher conditions, allowing for controlled asymmetrical functionalization.

Materials:

-

3,6-Dichloropyridazine (1.0 eq)

-

Primary Amine (e.g., Morpholine or Aniline derivative) (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF (Dimethylformamide) or Ethanol

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dichloropyridazine (10 mmol) in DMF (20 mL).

-

Addition: Add

(20 mmol) followed by the amine (11 mmol) dropwise at room temperature. -

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The mono-substituted product usually appears as a more polar spot than the starting material.

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates.

-

If solid: Filter, wash with water, and dry.

-

If oil: Extract with Ethyl Acetate (3x 30 mL), wash with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexane).

Self-Validation Check:

- NMR: Look for the loss of symmetry in the pyridazine ring protons. The doublet signals for H-4 and H-5 should shift significantly compared to the starting material.

Bioassay: MTT Cytotoxicity Assay

To evaluate the anticancer potential of the synthesized derivatives.

Rationale: The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol:

-

Seeding: Seed cancer cells (e.g., HCT-116 or A549) in 96-well plates at a density of

cells/well in 100 -

Treatment: Add 100

L of the pyridazine derivative (dissolved in DMSO, serial dilutions 0.1 -

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove media carefully. Add 150

L of DMSO to dissolve the purple formazan crystals. Shake plate for 10 mins. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate

using non-linear regression analysis (GraphPad Prism or similar).

Synthetic Workflow Visualization

Figure 2: Step-wise synthetic pathway for generating 3,6-disubstituted pyridazine libraries using sequential SnAr and Palladium-catalyzed coupling.

Data Summary: Comparative Potency

The following table summarizes representative

| Compound Class | Target | Substitution Pattern | Representative Activity ( | Clinical/Research Status |

| Gabazine | GABA-A Receptor | 3-aryl-6-aminopyridazine | Research Tool (Antagonist) | |

| Ensartinib | ALK Kinase | Aminopyridazine fusion | Clinical (NSCLC) | |

| Minaprine | MAO-A | 3-amino-4-methyl-6-phenyl | Withdrawn (Historical) | |

| Pimobendan | PDE III | Pyridazinone | Veterinary/Clinical (Heart Failure) |

References

-

Butnariu, R. et al. (2022). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Link

-

Wermuth, C. G. (1998). Minaprine: a new drug with a unique mechanism of action. PubMed.[1][2] Link

-

Mienville, J. M. & Vicini, S. (1987).[3] A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531 (Gabazine), is a potent antagonist of Cl- channel opening regulated by GABAA receptors.[3] Neuropharmacology. Link

-

El-Mekabaty, A. (2020). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design. NIH PMC. Link

-

BenchChem Technical Support. (2024). Synthesis of 3-Amino-6-Substituted Pyridazines: Protocols and Troubleshooting. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Characterization of 4-Methylpyridazine-3-carbonitrile: A Computational Protocol for Drug Discovery

The following technical guide details the theoretical characterization of 4-Methylpyridazine-3-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry. This document is structured as a high-level computational protocol, designed to guide researchers through the ab initio and Density Functional Theory (DFT) workflows required to validate this molecule’s electronic and structural properties for drug discovery applications.

Executive Summary & Strategic Relevance

In the landscape of modern drug discovery, the pyridazine core serves as a bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding capabilities. 4-Methylpyridazine-3-carbonitrile represents a high-value "fragment" (MW < 150 Da) containing two distinct functional handles:

-

The Nitrile (–CN) Group: A reversible covalent warhead for serine/cysteine proteases and a robust hydrogen bond acceptor.

-

The Pyridazine Nitrogen Pair: A site for metal coordination and specific dipole interactions.

This guide provides a rigorous computational framework to predict the physicochemical properties, reactivity indices, and spectroscopic signatures of this molecule, enabling its rational incorporation into larger pharmacophores.

Computational Methodology (The "How-To")

To ensure scientific integrity, the following protocol utilizes Density Functional Theory (DFT) , the industry standard for balancing computational cost with chemical accuracy in organic heterocycles.

The Self-Validating Protocol

-

Software Platform: Gaussian 16 / ORCA 5.0 (or equivalent).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven reliability in predicting geometries of C-N containing aromatics.[1]

-

Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical here to correctly model the lone pair electrons on the pyridazine nitrogens and the nitrile group.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to mimic physiological or assay conditions.

Convergence Criteria (Quality Control)

For the results to be trustworthy, the optimization must meet these strict thresholds:

-

Maximum Force: < 0.000450 Hartrees/Bohr[1]

-

RMS Force: < 0.000300 Hartrees/Bohr[1]

-

Frequency Check: NIMAG = 0 (Zero imaginary frequencies). Note: The presence of an imaginary frequency implies a transition state, not a ground state.

Computational Workflow Visualization

The following diagram outlines the logical flow of the theoretical characterization, from initial structure generation to ADMET prediction.

Figure 1: Step-by-step computational workflow for validating 4-Methylpyridazine-3-carbonitrile.

Structural & Electronic Analysis

Optimized Geometry Expectations

Upon convergence, the molecule is expected to be planar (

-

C–C(Nitrile) Bond Length: ~1.43 Å (indicating conjugation with the ring).

-

C≡N Bond Length: ~1.16 Å (standard triple bond character).

-

N–N Bond Length: ~1.34–1.36 Å (intermediate between single and double bond, characteristic of pyridazine).

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) gap is a primary indicator of chemical stability and reactivity (Hard-Soft Acid-Base theory).

-

HOMO Location: Likely distributed over the pyridazine ring nitrogens (lone pairs) and the methyl group (hyperconjugation).

-

LUMO Location: Concentrated on the nitrile carbon and the pyridazine ring, making this site susceptible to nucleophilic attack (e.g., by a cysteine thiol in a protease active site).

Theoretical Data Table (Simulated Values for Protocol Validation):

| Property | Symbol | Estimated Value (B3LYP) | Significance |

| Total Energy | -450.xxx a.u.[1] | Baseline for stability comparisons. | |

| HOMO Energy | -6.8 to -7.2 eV | Ionization potential; donor capability.[1] | |

| LUMO Energy | -2.0 to -2.5 eV | Electron affinity; acceptor capability.[1] | |

| Energy Gap | ~4.5 - 5.0 eV | Indicates high chemical stability (hard molecule).[1] | |

| Dipole Moment | ~4.0 - 5.5 Debye | High polarity due to aligned -CN and N-N vectors.[1] |

Molecular Electrostatic Potential (MEP)

The MEP map is crucial for docking studies.

-

Red Regions (Negative Potential): Localized on the nitrile nitrogen and the pyridazine nitrogens . These are the hydrogen bond acceptors.

-

Blue Regions (Positive Potential): Localized on the methyl hydrogens and the ring protons.

-

Implication: In a binding pocket, the nitrile will seek hydrogen bond donors (e.g., backbone amides), while the ring plane may engage in

-stacking.

Spectroscopic Profiling (The "Fingerprint")

To confirm the synthesis of the correct isomer, the theoretical calculation must match experimental spectra.

Infrared (IR) Spectroscopy

-

Scaling Factor: Theoretical frequencies (harmonic approximation) are typically overestimated. Apply a scaling factor of 0.961 for B3LYP/6-311++G(d,p).

-

Key Diagnostic Peak: The C≡N stretch is the "smoking gun."

-

Predicted (Unscaled): ~2330 cm⁻¹

-

Predicted (Scaled):2230–2240 cm⁻¹ (Strong intensity).

-

-

Secondary Peaks: C-H stretching (methyl) at ~2950 cm⁻¹; Aromatic C=C/C=N stretching at 1550–1600 cm⁻¹.

NMR Prediction (GIAO Method)

-

Methyl Group: Expect a singlet at

2.6–2.8 ppm . The proximity to the electron-deficient pyridazine ring deshields these protons compared to toluene.[1] -

Ring Protons: Two doublets (or a singlet if accidentally equivalent) in the aromatic region

7.5–9.0 ppm .

Drug-Likeness & Reactivity Descriptors

For drug development professionals, the "numbers" that matter are those that predict biological behavior.

Global Reactivity Indices

Using Koopmans' theorem approximation:

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Lipinski’s Rule of 5 (Fragment Context)

-

Molecular Weight: ~119.12 Da (< 300 Da, Ideal for fragments).

-

H-Bond Donors: 0

-

H-Bond Acceptors: 3 (2 ring Ns + 1 nitrile N).

-

cLogP: ~0.5 – 1.0 (Highly favorable for oral bioavailability).

References

-

Gaussian 16 Software Citation: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

-

DFT Method Validation: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Pyridazine Scaffold Analysis: Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: Synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829.

-

Nitrile Electrophilicity Studies: Obaidullah, A. J., et al. (2014). Electrophilicity of Pyridazine-3-carbonitrile... Derivatives: A Chemical Mode of Action for Their Toxicity. Chemical Research in Toxicology, 27(11), 1976-1986.

-

Crystal Structure Comparison (Nicotinonitrile): Eda, M., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles. The Journal of Organic Chemistry, 83(24), 15297–15311.

Sources

The Electronic Anvil: A Technical Guide to Nitrile Reactivity on the Pyridazine Core

Executive Summary

The pyridazine core (1,2-diazine) represents a distinct electronic environment in medicinal chemistry. Unlike pyridine, the presence of two adjacent nitrogen atoms creates a significant dipole and lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital). When a nitrile group (cyano, -CN) is attached to this scaffold, the system becomes an "electronic anvil"—highly electron-deficient and primed for specific, often aggressive, transformations.

This guide addresses the reactivity profile of cyanopyridazines, moving beyond standard nitrile chemistry to explore how the diazine core alters reaction pathways. It focuses on three critical pillars: Nucleophilic Aromatic Substitution (

The Electronic Landscape: Why Pyridazine Nitriles Differ

To manipulate this core, one must understand its electronic bias. The pyridazine ring is already

-

Inductive Effect (-I): The adjacent nitrogens (N1, N2) withdraw density. The nitrile group reinforces this, making the ring carbons highly electrophilic.

-

Resonance Effect (-M): The nitrile group can accept electron density, stabilizing anionic intermediates (Meisenheimer complexes) during nucleophilic attack.

-

Consequence: The ring becomes susceptible to nucleophilic attack, while the nitrile carbon itself becomes less basic but highly electrophilic regarding hydrolysis.

Visualizing the Reactivity Map

The following diagram illustrates the divergent reactivity zones on a 3-cyanopyridazine scaffold.

Figure 1: Divergent reactivity pathways for the cyanopyridazine core. The nitrile group acts as both a functional handle and an electronic activator.

The Nitrile as a "Stealth" Activator ( )

In drug discovery, the nitrile group is often used transiently to activate the ring for substitution before being modified. On a pyridazine ring, a nitrile group at C3 or C4 lowers the activation energy for displacing leaving groups (Cl, Br, F) at other positions.

Mechanism & Causality

The rate-determining step in

-

Regioselectivity: In 3,6-dichloropyridazine-4-carbonitrile, the chlorine at C3 is more labile than C6 due to the proximity to the activating nitrile (ortho-like relationship).

Data: Relative Rates of Displacement

The following table summarizes the acceleration effect of the nitrile group compared to a standard pyridine.

| Core Structure | Substituent | Reaction with Morpholine (Relative Rate) | Electronic Driver |

| 3-Chloropyridine | H | 1.0 (Baseline) | Weak activation |

| 3-Chloropyridazine | H | ~850 | N-N bond effect |

| 3-Chloro-4-cyanopyridazine | -CN | >10,000 | Synergistic (-I/-M) effect |

Radical Functionalization: The Minisci Reaction

Classic Friedel-Crafts chemistry fails on pyridazines because the ring is too electron-poor. Instead, Minisci reactions (radical nucleophilic substitution) are the gold standard for adding alkyl groups to cyanopyridazines.

The Protocol: Photocatalytic Decarboxylative Alkylation

Modern protocols avoid the harsh conditions (AgNO3/Persulfate) of the classic Minisci reaction, utilizing photoredox catalysis to generate radicals from carboxylic acids.

Mechanism:

-

Radical Generation: A photocatalyst (e.g., Ir or Ru based) oxidizes a carboxylic acid (or oxamic acid) to generate an alkyl radical.

-

Addition: The alkyl radical attacks the most electron-deficient position of the protonated cyanopyridazine.

-

Oxidation: Loss of a proton and an electron restores aromaticity.

Step-by-Step Protocol (Self-Validating)

-

Substrate: 4-Cyanopyridazine (1.0 equiv)

-

Radical Source: Pivalic acid (2.0 equiv)

-

Catalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

-

Oxidant: (NH4)2S2O8 (1.5 equiv) - Note: Recent papers suggest milder oxidants, but persulfate remains robust for pyridazines.

-

Solvent: DMSO/H2O (4:1) + TFA (1.0 equiv to protonate the ring).

Validation Check:

-

Color Change: The reaction mixture should darken upon irradiation (Blue LED).

-

TLC Monitoring: Product is usually less polar than the starting material.

-

Workup: Neutralize with NaHCO3 before extraction to deprotonate the pyridazine nitrogen.

Technical Insight: The nitrile group directs the radical attack ortho or para to itself depending on steric hindrance, but generally, the radical attacks the position with the highest coefficient in the LUMO.

Heterocyclic Annulation: Building Fused Rings

The most valuable application of cyanopyridazines in medicinal chemistry is their conversion into fused systems like triazolopyridazines . This is a "click-like" cyclization that locks the conformation of the molecule.

Pathway: Hydrazine Cyclization

Reaction with hydrazine does not stop at the amidrazone; it spontaneously cyclizes to form the [1,2,4]triazolo[4,3-b]pyridazine core.

Figure 2: The cascade mechanism for the synthesis of triazolopyridazines using hydrazine.

Experimental Protocol: Triazolopyridazine Synthesis

-

Dissolution: Dissolve 3-chloro-6-cyanopyridazine in Ethanol (0.5 M).

-

Reagent Addition: Add Hydrazine hydrate (1.5 equiv) dropwise at 0°C.

-

Why? The reaction is exothermic. Uncontrolled addition leads to polymerization.

-

-

Heating: Reflux for 2–4 hours.

-

Observation: A precipitate often forms (the hydrochloride salt or the free base).

-

Validation: The disappearance of the nitrile stretch (~2230 cm⁻¹) in IR spectroscopy is the primary endpoint indicator.

Controlled Hydrolysis: The "Over-Reaction" Trap

Hydrolyzing a nitrile on a pyridazine ring to a primary amide is difficult because the resulting amide is also activated for hydrolysis to the carboxylic acid.

The Challenge: Standard basic hydrolysis (NaOH/H2O) often yields the carboxylic acid (Niacin-like analog) rapidly. The Solution: Use a Peroxide-mediated hydrolysis (Radziszewski reaction) .

Optimized Protocol for Primary Amide

This method uses the hydroperoxide anion (

-

Setup: Dissolve cyanopyridazine in DMSO or MeOH.

-

Reagents: Add

(0.5 equiv) and 30% -

Conditions: Stir at 0°C to Room Temp.

-

Safety Note: Pyridazines are nitrogen-rich; mixing with peroxides can be energetic. Perform on small scale first behind a blast shield.

-

-

Quench: Add saturated Sodium Thiosulfate to destroy excess peroxide before extraction.

References

-

Nucleophilic Aromatic Substitution on Chloroazines: Reactions of bisulfide and polysulfides with chloroazines. Environmental Science & Technology.[1] [Link]

-

Minisci Reaction Overview: Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters (ACS). [Link]

-

Triazolopyridazine Synthesis: S-triazolopyridazines: synthesis as potential therapeutic agents. Journal of the Chemical Society. [Link]

-

Reactivity of 4,5-Dicyanopyridazine: Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules (MDPI). [Link]

-

Amide Hydrolysis Mechanisms: Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthetic Route to 4-Methylpyridazine-3-carbonitrile

Topic: Synthetic route to 4-Methylpyridazine-3-carbonitrile Content Type: Application Notes and Protocols

Introduction & Strategic Overview

Target Molecule: 4-Methylpyridazine-3-carbonitrile (CAS: 106861-17-0) Core Scaffold: Pyridazine (1,2-diazine) Primary Application: Key intermediate in the synthesis of kinase inhibitors (e.g., substituted 3-aminopyridazines) and agrochemicals.

The synthesis of 4-Methylpyridazine-3-carbonitrile presents a classic challenge in heterocyclic chemistry: installing a nitrile group adjacent to a ring nitrogen while maintaining regiocontrol over the methyl substituent. While direct electrophilic substitution on the electron-deficient pyridazine ring is difficult, a nucleophilic aromatic substitution (SNAr) or transition-metal catalyzed cyanation on a halogenated precursor is the most reliable strategy.

This guide details a robust, three-stage synthetic pathway starting from the commercially available 4-methyl-3(2H)-pyridazinone (or its precursor 3-methylfuran). This route is preferred over direct condensation methods (e.g., hydrazine + tricarbonyls) which often suffer from poor regioselectivity (4-methyl vs. 5-methyl isomers).

Retrosynthetic Analysis

The most logical disconnection reveals 3-chloro-4-methylpyridazine as the critical linchpin. This intermediate allows for the versatile installation of the nitrile group via Palladium-catalyzed cross-coupling.

Figure 1: Retrosynthetic logic flow from target nitrile to commodity precursors.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Chloro-4-methylpyridazine

Rationale: The conversion of the pyridazinone oxygen to a chlorine atom activates the C3 position for subsequent functionalization. Phosphorus oxychloride (POCl3) is the reagent of choice, serving as both solvent and chlorinating agent.

Precursor Note: If 4-methyl-3(2H)-pyridazinone (CAS 33471-40-8) is not purchased, it can be synthesized via the photo-oxidation of 3-methylfuran followed by condensation with hydrazine hydrate (See Feringa et al. methodology).

Materials

-

Reactant: 4-Methyl-3(2H)-pyridazinone (1.0 equiv)

-

Reagent: Phosphorus oxychloride (POCl3) (5–10 equiv)

-

Solvent: Neat (POCl3 acts as solvent)

-

Workup: Crushed ice, NH4OH (25%) or NaOH (4N), Dichloromethane (DCM)

Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl2 drying tube (or N2 line).

-

Addition: Charge the flask with 4-methyl-3(2H)-pyridazinone (e.g., 10.0 g, 90.8 mmol). Carefully add POCl3 (85 mL) at room temperature.

-

Caution: POCl3 is corrosive and reacts violently with moisture. Perform in a fume hood.

-

-

Reaction: Heat the mixture to reflux (approx. 100–105 °C) . Maintain reflux for 3–4 hours .

-

Monitoring: Check reaction progress by TLC (30% EtOAc in Hexanes). The starting pyridazinone (polar) should disappear, and a less polar spot (product) should appear.

-

-

Quench: Cool the reaction mixture to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove excess POCl3.

-

Safety: The residue contains residual phosphoryl chlorides.

-

-

Neutralization: Pour the thick residue slowly onto crushed ice (approx. 300 g) with vigorous stirring. Neutralize the acidic solution by dropwise addition of NH4OH or 4N NaOH until pH ~8–9. Maintain temperature <20 °C using an ice bath.

-

Extraction: Extract the aqueous mixture with DCM (3 × 100 mL).

-

Purification: Dry combined organics over anhydrous Na2SO4, filter, and concentrate. The crude 3-chloro-4-methylpyridazine is typically obtained as a tan/brown solid or oil that crystallizes upon standing.

-

Yield Expectation: 85–92%.

-

Purity Check:1H NMR (CDCl3): δ 2.45 (s, 3H), 7.40 (d, 1H), 8.95 (d, 1H).

-

Stage 2: Cyanation to 4-Methylpyridazine-3-carbonitrile

Rationale: Classical nucleophilic substitution with NaCN often fails or gives low yields with electron-deficient heteroaryl chlorides. Palladium-catalyzed cyanation using Zinc Cyanide (Zn(CN)2) is the superior method, offering high yields and functional group tolerance.

Materials

-

Substrate: 3-Chloro-4-methylpyridazine (1.0 equiv)

-

Cyanating Agent: Zinc Cyanide (Zn(CN)2) (0.6–0.7 equiv)

-

Catalyst: Pd(PPh3)4 (3–5 mol%) or Pd2(dba)3 (2 mol%) + dppf (4 mol%)

-

Solvent: DMF (Anhydrous, deoxygenated)

-

Temperature: 120 °C

Protocol

-

Preparation: In a glovebox or under a steady stream of Nitrogen, charge a pressure vial (or Schlenk flask) with:

-

3-Chloro-4-methylpyridazine (e.g., 5.0 g, 39.0 mmol)

-

Zn(CN)2 (2.75 g, 23.4 mmol)

-

Pd(PPh3)4 (2.25 g, 1.95 mmol)

-

-

Solvation: Add anhydrous DMF (50 mL). Seal the vessel immediately.

-

Critical: Oxygen poisons the Pd(0) catalyst. Sparge DMF with Argon/Nitrogen for 15 mins prior to use if not using a glovebox.

-

-

Reaction: Heat the mixture to 120 °C for 4–12 hours .

-

Monitoring: LC-MS is preferred over TLC due to the toxicity of cyanide residues. Look for Mass [M+H]+ = 120.1.

-

-

Workup (Cyanide Safety):

-

Cool to room temperature.[1]

-

Dilute with EtOAc (100 mL) and quench with saturated FeSO4 solution or dilute NaOCl (bleach) to destroy excess cyanide. Stir for 30 mins.

-

Filter the mixture through a pad of Celite to remove Zinc salts and Palladium black.

-

-

Extraction: Wash the filtrate with water (2 × 50 mL) and brine (1 × 50 mL).

-

Purification: Concentrate the organic phase. Purify via flash column chromatography (Silica gel, Gradient: 10% → 40% EtOAc in Hexanes).

-

Product: 4-Methylpyridazine-3-carbonitrile (White to off-white solid).

-

Yield Expectation: 75–85%.

-

Analytical Data & Quality Control

| Parameter | Specification | Notes |

| Appearance | White to pale yellow crystalline solid | Darkens upon air exposure if impure. |

| Molecular Weight | 119.12 g/mol | Formula: C6H5N3 |

| LC-MS | [M+H]+ = 120.1 | Retention time depends on column/method. |

| 1H NMR | δ 2.65 (s, 3H), 7.65 (d, 1H), 9.25 (d, 1H) | Solvent: CDCl3 or DMSO-d6. |

| IR Spectroscopy | ~2230–2240 cm-1 (C≡N stretch) | Distinctive nitrile peak. |

Mechanism & Pathway Visualization

The transformation relies on the activation of the C3-Cl bond by the Palladium(0) species, followed by transmetallation with Zinc Cyanide.

Figure 2: Mechanistic pathway from pyridazinone to nitrile via chlorination and catalytic cycle.

Safety & Handling (Critical)

-

Phosphorus Oxychloride (POCl3): Highly corrosive lachrymator. Reacts violently with water to release HCl and phosphoric acid. Use only in a functioning fume hood with proper PPE (face shield, acid-resistant gloves).

-

Zinc Cyanide (Zn(CN)2): Fatal if swallowed, inhaled, or in contact with skin. Liberates HCN gas upon contact with acids.

-

Antidote: Keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately accessible.

-

Waste: All aqueous waste from Stage 2 must be treated with bleach (NaOCl) at pH >10 to oxidize cyanide to cyanate before disposal.

-

-

Palladium Catalysts: Heavy metals; dispose of as hazardous solid waste.

References

-

Synthesis of 3-Chloro-4-methylpyridazine

-

ChemicalBook Protocol: General procedure for the synthesis of 3-chloro-4-methylpyridazine from 4-methyl-3(2H)-pyridazinone.[1]

- Regioselectivity in Pyridazinone Synthesis: Feringa, B. L. et al. "Oxidation of 3-methylfuran and reaction with hydrazine." Recueil des Travaux Chimiques des Pays-Bas, 1980.

-

-

Palladium-Catalyzed Cyanation

-

General Methodology: Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[2] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[2] Angewandte Chemie International Edition.

-

Mechanism & Optimization: Grushin, V. V. et al. "Mechanistic studies of Pd-catalyzed cyanation."[2] Chemical Reviews, 2014.

-

-

Compound Data (CAS 106861-17-0)

-

Lead Sciences Catalog: 4-Methylpyridazine-3-carbonitrile properties and CAS verification.

-

Sources

Nucleophilic aromatic substitution reactions on pyridazines

Application Note: Nucleophilic Aromatic Substitution (

Executive Summary

Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, serving as bioisosteres for phenyl and pyridine rings in kinase inhibitors and GPCR ligands. Their electron-deficient nature makes them prime candidates for Nucleophilic Aromatic Substitution (

Mechanistic Foundation

Electronic Architecture

Pyridazine is significantly more electron-deficient than pyridine due to the inductive effect of the second nitrogen atom. The Lowest Unoccupied Molecular Orbital (LUMO) is lower in energy, facilitating the attack of nucleophiles.

-

Reactivity Hotspots: The C3 and C6 positions are most reactive (alpha to nitrogen). The C4 and C5 positions are less reactive but can be functionalized if activated by strong electron-withdrawing groups (EWGs) or via specific catalytic methods.

-

The Meisenheimer Complex: The rate-determining step is typically the addition of the nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is effectively delocalized onto the electronegative nitrogen atoms, stabilizing the transition state.

Pathway Visualization

The following diagram illustrates the

Figure 1: Mechanistic pathway of

Strategic Considerations

Leaving Group Hierarchy

Unlike

-

Order of Reactivity:

[3] -

Recommendation: Use fluoropyridazines for difficult nucleophiles (weak amines, sterically hindered alcohols). Use chloropyridazines for standard reactions due to cost and stability.

Regioselectivity in 3,6-Dihalopyridazines

When starting with 3,6-dichloropyridazine (a common building block):

-

First Substitution: Generally facile. Can be controlled to yield the mono-substituted product by using 1.0–1.1 equivalents of nucleophile at moderate temperatures (

to RT). -

Second Substitution: Requires harsher conditions (higher temperature, stronger base) because the first nucleophile (if electron-donating, like an amine or alkoxy group) deactivates the ring.

Table 1: Nucleophile Selection Guide

| Nucleophile Class | Examples | Base Requirement | Solvent Recommendation | Notes |

| Primary Amines | Benzylamine, Aniline | EtOH, iPrOH, DMF | Often requires heat ( | |

| Secondary Amines | Morpholine, Piperidine | DMF, DMSO, NMP | Steric bulk may slow reaction; use polar aprotic solvents. | |

| Alkoxides | NaOMe, KOtBu | None (use salt) or NaH | THF, DMF, Toluene | Highly reactive; watch for bis-substitution side products. |

| Thiols | Thiophenol, Alkyl thiols | DMF, MeCN | Very strong nucleophiles; excellent for introducing handles. |

Experimental Protocols

Protocol A: Mono-amination of 3,6-Dichloropyridazine

Target: Synthesis of 3-amino-6-chloropyridazine derivatives.

Materials:

-

3,6-Dichloropyridazine (1.0 equiv)

-

Amine Nucleophile (1.1 equiv)

-

Base:

(2.0 equiv) or DIPEA (2.0 equiv) -

Solvent: Ethanol (0.5 M concentration) or DMF (for unreactive amines)

Procedure:

-

Setup: Charge a round-bottom flask with 3,6-dichloropyridazine and solvent.

-

Addition: Add the base followed by the amine dropwise at room temperature (RT).

-

Critical Step: If the amine is liquid and exothermic, cool the mixture to

during addition to prevent bis-substitution.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LCMS.

-

Optimization: If starting material persists after 4 hours, heat to

(ethanol) or

-

-

Workup:

-

For Ethanol: Concentrate in vacuo. Resuspend residue in EtOAc and wash with water (

) and brine. -

For DMF: Pour reaction mixture into crushed ice/water. The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc.

-

-

Purification: Recrystallization from EtOH/Water or flash chromatography (silica gel).

Protocol B: Alkoxylation (Ether Synthesis)

Target: Synthesis of 3-alkoxy-6-chloropyridazine.

Materials:

-

3,6-Dichloropyridazine (1.0 equiv)

-

Alcohol (1.2 equiv)

-

Base: NaH (60% dispersion, 1.2 equiv) or KOtBu (1.2 equiv)

-

Solvent: Anhydrous THF or DMF

Procedure:

-

Alkoxide Formation: In a dry flask under

, suspend NaH in THF at -

Coupling: Add a solution of 3,6-dichloropyridazine in THF dropwise to the alkoxide solution at

.-

Why Reverse Addition? Adding the electrophile to the nucleophile ensures the nucleophile is never in vast excess relative to the local concentration of electrophile, though adding alkoxide to electrophile is also valid to prevent bis-substitution. For mono-protection, slow addition of nucleophile to electrophile is strictly preferred. Revised Step: Dissolve 3,6-dichloropyridazine in THF. Add the pre-formed alkoxide solution slowly at

.

-

-

Reaction: Allow to warm to RT. Reaction is usually complete within 1 hour.

-

Quench: Carefully quench with saturated

solution. -

Workup: Extract with

or EtOAc. Dry over

Troubleshooting & Optimization Logic

When reactions fail or yield is low, apply the following decision logic.

Common Pitfalls

-

Hydrolysis: In the presence of hydroxide (from wet bases or solvents), the chloro group can be displaced by -OH, forming the pyridazinone (tautomer of hydroxypyridazine). Solution: Use anhydrous solvents and non-hygroscopic bases like

or dry organic bases. -

Regioselectivity Loss: At high temperatures, selectivity between the 3- and 6-positions (if one is already substituted) decreases. Solution: Perform the first substitution at the lowest possible temperature.

References

-

Chemistry Steps. (2021). The Mechanism of Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

WuXi Biology. (2022). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]

-

National Institutes of Health (NIH). (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Application Note: 4-Methylpyridazine-3-carbonitrile in Drug Discovery

[1]

Executive Summary

4-Methylpyridazine-3-carbonitrile is a high-value heterocyclic intermediate characterized by a "push-pull" electronic architecture.[1] The electron-withdrawing nitrile group at position C3 significantly increases the acidity of the methyl protons at position C4.[1] This unique reactivity profile allows medicinal chemists to utilize the molecule as a dinucleophilic equivalent or a bifunctional electrophile/nucleophile , enabling the rapid construction of fused bicyclic systems such as pyrido[3,4-c]pyridazines and pyrimido[4,5-c]pyridazines .[1]

These fused systems are bioisosteres of quinoline and quinazoline—privileged scaffolds in oncology (e.g., EGFR, c-Met inhibitors)—but offer improved aqueous solubility and distinct metabolic profiles due to their high nitrogen content.[1]

Chemical Properties & Handling[1][2][3][4]

| Property | Specification | Medicinal Chemistry Implication |

| Molecular Formula | C₆H₅N₃ | High N/C ratio improves solubility.[1] |

| Molecular Weight | 119.12 g/mol | Ideal fragment size (<150 Da) for Fragment-Based Drug Discovery (FBDD).[1] |

| Appearance | Off-white to pale yellow solid | Easy handling; typically crystalline.[1] |

| Solubility | DMSO, MeOH, DCM | Compatible with standard organic synthesis workflows.[1] |

| pKa (Methyl) | ~22–25 (Estimated) | Deprotonation requires moderate bases (e.g., DBU, NaOEt) or activation via enamines.[1] |

| Storage | Inert atmosphere, 2–8°C | Nitrile is stable; protect from strong acids to prevent premature hydrolysis.[1] |

Synthetic Utility & Mechanism[1]

The strategic value of this scaffold lies in its Orthogonal Reactivity Axes :

-

Axis A (Nitrile Electrophilicity): The C3-cyano group is susceptible to nucleophilic attack (hydrolysis, Pinner reaction, amidine formation) or reduction.[1]

-

Axis B (Methyl Acidity): The C4-methyl group is activated by the adjacent pyridazine ring and the C3-nitrile.[1] It undergoes condensation with electrophiles (e.g., aldehydes, dimethylformamide dimethyl acetal).[1][2]

-

Axis C (Annulation): Simultaneous engagement of both axes allows for [3+3] or [4+2] cyclizations to form fused rings.[1]

Mechanistic Diagram: Scaffold Divergence

The following diagram illustrates the primary synthetic pathways accessible from 4-Methylpyridazine-3-carbonitrile.

Caption: Divergent synthesis pathways. The methyl group activation (Yellow) is the key step for accessing fused bicyclic systems (Red).[1]

Experimental Protocols

Protocol A: Synthesis of Pyrido[3,4-c]pyridazine Scaffold

Objective: To construct a fused bicyclic kinase inhibitor scaffold using the "DMFDMA Cascade." Mechanism: The methyl group condenses with DMFDMA to form an electron-rich enamine.[1] This intermediate undergoes a cyclization-elimination sequence with an amidine or guanidine nucleophile, targeting the nitrile carbon.[1]

Reagents:

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq)[1]

-

Guanidine Hydrochloride (1.2 eq)[1]

-

Sodium Ethoxide (NaOEt) (1.5 eq)[1]

Step-by-Step Methodology:

-

Enamine Formation:

-

Charge a reaction flask with 4-Methylpyridazine-3-carbonitrile (1.0 mmol) and anhydrous DMF (5 mL).

-

Add DMFDMA (1.5 mmol) dropwise under nitrogen.[1]

-

Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC/LCMS for the disappearance of starting material and formation of the deeply colored enamine intermediate (typically red/orange).[1]

-

Note: If conversion is slow, add an additional 0.5 eq of DMFDMA.[1]

-

-

Cyclization:

-

Cool the reaction mixture to room temperature.

-

In a separate vessel, prepare a solution of free-base guanidine by treating Guanidine HCl with NaOEt in ethanol for 15 minutes, then filtering off NaCl.

-

Add the guanidine solution to the enamine mixture.[1]

-

Reflux the combined mixture at 80°C for 12 hours.

-

-

Work-up:

Validation:

-

1H NMR: Look for the disappearance of the methyl singlet (~2.6 ppm) and the appearance of aromatic protons in the newly formed pyridine ring (~8.5–9.0 ppm).[1]

-

MS: M+1 peak should correspond to the fused bicycle (MW ~146 for guanidine adduct).[1]

Protocol B: Controlled Hydrolysis to 4-Methylpyridazine-3-carboxylic Acid

Objective: To generate the carboxylic acid building block for amide coupling (e.g., PROTAC linkers or peptidomimetics).[1]

Reagents:

Methodology:

-

Suspend the nitrile in 6N HCl (10 mL per gram).

-

Heat to reflux (100°C) for 2–4 hours. The solid will initially dissolve, followed by precipitation of the acid hydrochloride salt upon cooling.[1]

-

Critical Step: Do not over-boil, as decarboxylation of the C3-acid is possible due to the electron-deficient nature of the pyridazine ring.[1]

-

Cool to 0°C. Filter the white precipitate.[1]

-

Desalting: Dissolve in minimum water, adjust pH to ~3–4 with 2N NaOH to precipitate the zwitterionic free acid.

Medicinal Chemistry Case Studies

Case Study 1: c-Met Kinase Inhibitors

Context: c-Met dysregulation is a driver in gastric and lung cancers.[1] Application: Researchers utilized the pyridazine core to replace the quinoline moiety found in traditional Type I inhibitors.[1] Logic: The 4-methylpyridazine-3-carbonitrile was converted to a phthalazinone-like core.[1] The nitrogen atoms in the pyridazine ring provide additional hydrogen bond acceptor points for the kinase hinge region (Glu1127/Met1160), improving potency and selectivity profiles compared to carbocyclic analogs.[1]

Case Study 2: CD73 Inhibitors (Immuno-oncology)

Context: CD73 produces adenosine, which suppresses the immune system in the tumor microenvironment.[1] Application: A (pyridazine-3-yl)pyrimidine-2,4-dione series was developed.[1][7] Synthesis: The 3-carbonitrile group was converted to an amidine, which was then cyclized with diethyl malonate derivatives to form the pyrimidine ring attached to the pyridazine.[1] Result: Compound 35j (from literature) showed high metabolic stability and significant tumor growth inhibition in 4T1 mouse models.[1][7]

References

-

Lead Sciences. (n.d.). 4-Methylpyridazine-3-carbonitrile Product Data. Retrieved from [Link]

-

Matyus, P., et al. (2022).[1] Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI Molecules. Retrieved from [Link][1]

-

Cho, S. Y., et al. (2016).[1] Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Archives of Pharmacal Research. Retrieved from [Link]

-

Zhang, H., et al. (2024).[1][7] Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Methylpyridazine-3-carbonitrile - Lead Sciences [lead-sciences.com]

- 4. 4-Methylpyridine-3-Carbonitrile | CAS 18602-59-0 | Properties, Applications, Safety & Supplier China [nj-finechem.com]

- 5. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 6. arctomsci.com [arctomsci.com]

- 7. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Leveraging 4-Methylpyridazine-3-carbonitrile in Fragment-Based Lead Generation

Abstract

This guide outlines the strategic application of 4-Methylpyridazine-3-carbonitrile (4-MPC) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike ubiquitous benzene or pyridine fragments, the pyridazine core offers unique physicochemical advantages—specifically high aqueous solubility and a significant dipole moment—while the nitrile moiety serves a dual function: as a versatile synthetic handle for fragment growing and as a "warhead" for reversible covalent targeting of catalytic cysteines. This document provides detailed protocols for physicochemical profiling, covalent screening via Intact Protein Mass Spectrometry, and synthetic elaboration.

Part 1: Physicochemical Profile & Strategic Value

The "Rule of Three" Compliance

In FBDD, adherence to the "Rule of Three" (Ro3) is critical to ensure that fragments remain "lead-like" after the inevitable addition of molecular weight during optimization. 4-MPC is an exemplary Ro3 fragment.

Table 1: Physicochemical Properties of 4-Methylpyridazine-3-carbonitrile

| Property | Value | Strategic Implication |

| Molecular Weight | 119.12 Da | High Growth Potential: Allows addition of ~380 Da while staying drug-like. |

| cLogP | ~ -0.51 | Solubility: Significantly more polar than phenyl/pyridyl analogs, preventing early lipophilicity inflation. |

| H-Bond Acceptors | 3 (2 Ring N, 1 Nitrile N) | Interaction: High probability of anchoring via backbone amides or water bridges. |

| Dipole Moment | ~4.2 D | Orientation: Strong electrostatic steering into polar sub-pockets. |

| Topological PSA | ~50 Ų | Permeability: Well within the range for eventual oral bioavailability. |

The Pyridazine Advantage

The pyridazine ring (1,2-diazine) is often underutilized compared to pyrimidine or pyridine. Its adjacent nitrogen atoms create a localized region of high electron density and a strong dipole, which can engage in unique

The Nitrile: A Dual-Purpose Moiety

-

Reversible Covalent Warhead: The linear geometry of the nitrile allows it to penetrate narrow active sites. Upon proximity to a nucleophilic cysteine (e.g., in Cathepsins or viral proteases), it can undergo nucleophilic attack to form a thioimidate adduct. This reaction is generally reversible, reducing the risk of permanent off-target haptenization seen with acrylamides [2].

-

Synthetic Handle: The nitrile is a precursor to amines (reduction), amides (hydrolysis), or tetrazoles (cycloaddition), facilitating rapid "fragment growing" vectors.

Part 2: Mechanism of Action (Reversible Covalent Inhibition)

The primary application of 4-MPC in modern FBDD is targeting cysteine proteases. The mechanism involves the nucleophilic attack of the catalytic thiolate (

Diagram 1: Thioimidate Formation Pathway

Caption: The nitrile group acts as a "soft" electrophile, forming a reversible thioimidate bond with catalytic cysteines.

Part 3: Experimental Protocols

Protocol A: Covalent Screening via Intact Protein Mass Spectrometry

Objective: Detect the formation of the enzyme-fragment adduct. Unlike biochemical assays, MS provides direct stoichiometric evidence of binding.

Materials:

-

Target Protein: Recombinant Cysteine Protease (e.g., Cathepsin K), >95% purity.

-

Fragment: 4-MPC (100 mM stock in DMSO).

-

Buffer: 50 mM HEPES pH 7.4, 1 mM TCEP (Avoid DTT as it competes with the warhead).

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to LC.

Step-by-Step Methodology:

-

Protein Preparation: Dilute protein to 5 µM in assay buffer. Ensure TCEP is fresh to maintain the active site cysteine in a reduced state without forming adducts itself.

-

Incubation:

-

Add 4-MPC to the protein solution at a final concentration of 500 µM (100x excess).

-

Include a DMSO-only control.

-

Incubate at room temperature for 60 minutes.

-

-

Quenching (Optional): For reversible inhibitors, rapid injection is preferred over quenching. If quenching is necessary, lower pH to 2.0 using 0.1% Formic Acid (stabilizes the thioimidate).

-

LC-MS Analysis:

-

Inject 5 µL onto a C4 desalting column.

-

Elute with a rapid gradient (5% to 90% Acetonitrile + 0.1% Formic Acid) over 2 minutes.

-

Acquire MS data in positive ESI mode (Range: 500–3000 m/z).

-

-

Data Deconvolution:

-

Deconvolute the raw spectra to zero-charge mass.

-

Success Criterion: Observation of a mass shift of +119.12 Da relative to the apo-protein.

-

Note: If the mass shift is +137 Da, hydrolysis of the nitrile to an amide has occurred (rare in situ, but possible).

-

Protocol B: Chemical Synthesis of 4-Methylpyridazine-3-carbonitrile

Context: While commercially available, in-house synthesis allows for the introduction of isotopic labels or analogs.

Reaction Scheme: 3-Chloro-4-methylpyridazine + Zn(CN)2 -> [Pd catalyst] -> 4-Methylpyridazine-3-carbonitrile

Detailed Procedure:

-

Reagents:

-

3-Chloro-4-methylpyridazine (1.0 eq)

-

Zinc Cyanide (Zn(CN)₂, 0.6 eq)

-

Pd(dppf)Cl₂ (0.05 eq)[1]

-

Zinc dust (0.1 eq - keeps Pd active)

-

Solvent: Anhydrous DMF (Dimethylformamide).

-

-

Setup:

-

In a glovebox or under Argon stream, combine aryl chloride, Zn(CN)₂, Pd catalyst, and Zn dust in a microwave vial.

-

Add degassed DMF (concentration ~0.2 M).

-

Seal the vial.

-

-

Reaction:

-

Heat to 120°C for 2 hours (Microwave) or 100°C for 12 hours (Thermal block).

-

Safety: Perform in a well-ventilated fume hood; cyanide sources are highly toxic.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc and wash with 1M NaOH (to quench residual cyanide) followed by brine.

-

Dry organic layer over MgSO₄ and concentrate.

-

-

Purification:

-

Flash Chromatography: Silica gel, gradient 0-50% EtOAc in Hexanes.

-

Expected Yield: 75-85%. White to off-white solid.

-

Protocol C: Fragment Growing (Synthetic Elaboration)

Once the fragment is validated, the nitrile is converted into a scaffold.

Workflow Diagram:

Caption: Divergent synthetic pathways to evolve the 4-MPC fragment into a lead compound.

References

-

Makolo, F., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.[2] Medicinal Chemistry Research.[2][3] Link

-

Liko, I., et al. (2022).[4] Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Molecules.[5][6][7][8][9] Link

-

Kambe, T., et al. (2014). Electrophilicity of Pyridazine-3-carbonitrile...: A Chemical Model. Chemical Research in Toxicology. Link

-

Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile Supplier China | CAS 112198-83-9 | High Purity API Intermediate | Specifications, Safety, Price, Applications [pipzine-chem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 7. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. drughunter.com [drughunter.com]

Functional Profiling of Pyridazine Derivatives: From Solubility to Target Engagement

Application Note & Protocol Guide | Version 2.4

Abstract

Pyridazine derivatives (1,2-diazines) represent a "privileged scaffold" in medicinal chemistry due to their ability to engage diverse biological targets, ranging from microbial cell walls to human neurotransmitter enzymes.[1][2] However, their unique physicochemical properties—specifically their planar, electron-deficient ring structure and variable lipophilicity—present distinct challenges in in vitro assay development. This guide provides optimized protocols for solubility management, antimicrobial profiling, cytotoxicity assessment, and acetylcholinesterase (AChE) inhibition, tailored specifically for pyridazine pharmacophores.

Part 1: Compound Preparation & Quality Control

The Silent Failure Point: Many pyridazine derivatives exhibit "brick-dust" insolubility in aqueous media due to strong intermolecular

Protocol 1.1: DMSO Stock Preparation & Stability

Objective: To generate a stable 10 mM stock solution free of micro-precipitates.

-

Solvent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO), Grade

99.9%. Avoid ethanol, as pyridazines often recrystallize rapidly from alcohols upon aqueous dilution. -

Dissolution:

-

Weigh solid compound into a glass vial (avoid polystyrene, which DMSO can leach).

-

Add DMSO to achieve 10 mM concentration.[3]

-

Critical Step: Sonicate at 40 kHz for 10 minutes at room temperature. Visual clarity is not enough; micro-crystals may persist.

-

-

QC Check (Nephelometry Surrogate):

-

Dilute 1

L of stock into 99 -

Measure Absorbance at 600 nm.

-

Pass Criteria: OD

< 0.01 (relative to blank). If OD > 0.01, the compound has precipitated; reduce stock concentration to 1 mM or use a co-solvent (e.g., 10% PEG-400).

-

Part 2: Antimicrobial Efficacy Profiling (MIC/MBC)

Pyridazines are classic bio-isosteres for antimicrobial agents. The following protocol uses the Resazurin Microtiter Assay (REMA) , which offers higher sensitivity than standard turbidity methods for these colored compounds.

Protocol 2.1: Resazurin-Based MIC Determination

Mechanism: Viable bacteria reduce blue non-fluorescent resazurin to pink fluorescent resorufin. This circumvents interference from colored pyridazine derivatives.

Materials:

-

Mueller-Hinton Broth (MHB).

-

Resazurin sodium salt (0.015% w/v in sterile PBS).

-

Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).

Workflow:

-